2-chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
- This compound exhibits interesting pharmacological properties, making it relevant for various scientific applications.
2-Chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide: is a complex organic molecule with a thiazole core. Its structure combines a thiazole ring, a triazole moiety, and a carboxamide group.
Preparation Methods
Synthetic Routes: One method involves the cyclization of amido-nitriles, as reported by Fang et al.
Reaction Conditions: The reaction tolerates various functional groups, including aryl halides and heterocycles.
Industrial Production: While specific industrial-scale methods are not widely documented, research in this area continues.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Nickel catalysts, amido-nitriles, and other functional groups are involved.
Major Products: The primary products are 2,4-disubstituted NH-imidazoles.
Scientific Research Applications
Pharmaceuticals: Investigate its potential as a drug candidate due to its unique structure.
Agrochemicals: Explore its pesticidal or herbicidal properties.
Materials Science: Consider applications in functional materials, such as sensors or catalysts.
Mechanism of Action
Targets: Investigate molecular targets related to its pharmacological effects.
Pathways: Explore signaling pathways influenced by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: While I don’t have specific names, explore other thiazole-based molecules for comparison.
Remember that this compound’s applications extend beyond the traditional, and ongoing research may uncover even more exciting uses
Properties
Molecular Formula |
C17H18ClN5OS |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-chloro-5-(2-methylpropyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H18ClN5OS/c1-11(2)7-14-15(22-17(18)25-14)16(24)21-13-5-3-12(4-6-13)8-23-10-19-9-20-23/h3-6,9-11H,7-8H2,1-2H3,(H,21,24) |
InChI Key |
VRCLVJNLRMOBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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